molecular formula C11H13N5O B13601209 2-amino-N-[(1-methyl-1H-1,2,3-triazol-4-yl)methyl]benzamide

2-amino-N-[(1-methyl-1H-1,2,3-triazol-4-yl)methyl]benzamide

Katalognummer: B13601209
Molekulargewicht: 231.25 g/mol
InChI-Schlüssel: IWCSKVMGSOQYQF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Amino-N-[(1-methyl-1H-1,2,3-triazol-4-yl)methyl]benzamide is a benzamide derivative featuring a 2-amino substituent on the benzene ring and a methylene-linked 1-methyl-1,2,3-triazole moiety. Its structure combines hydrogen-bonding capability (via the amino group) with the rigidity and metabolic stability conferred by the triazole ring. This compound is of interest in medicinal chemistry, particularly for applications requiring selective targeting of biological macromolecules, such as enzyme inhibitors or nucleoside analogs .

Eigenschaften

Molekularformel

C11H13N5O

Molekulargewicht

231.25 g/mol

IUPAC-Name

2-amino-N-[(1-methyltriazol-4-yl)methyl]benzamide

InChI

InChI=1S/C11H13N5O/c1-16-7-8(14-15-16)6-13-11(17)9-4-2-3-5-10(9)12/h2-5,7H,6,12H2,1H3,(H,13,17)

InChI-Schlüssel

IWCSKVMGSOQYQF-UHFFFAOYSA-N

Kanonische SMILES

CN1C=C(N=N1)CNC(=O)C2=CC=CC=C2N

Herkunft des Produkts

United States

Vorbereitungsmethoden

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Approach

The most common and efficient method to synthesize 2-amino-N-[(1-methyl-1H-1,2,3-triazol-4-yl)methyl]benzamide involves the CuAAC reaction between an azide and a terminal alkyne to form the 1,4-disubstituted 1,2,3-triazole ring.

General Synthetic Scheme:

  • Synthesis of the Azide Precursor:

    • Starting from 2-amino benzamide derivatives, the corresponding azidomethyl intermediate is prepared by substitution reactions, typically by treating a benzyl bromide or benzyl chloride derivative with sodium azide (NaN3) under mild conditions to afford the benzyl azide.
  • Preparation of the Alkyne Precursor:

    • The alkyne component is usually a terminal alkyne bearing a methyl group on the nitrogen of the triazole ring precursor, such as propargylamine derivatives.
  • CuAAC Reaction:

    • The azide and alkyne are combined in the presence of a copper(I) catalyst, often generated in situ from copper(II) sulfate and sodium ascorbate, in solvents like methanol, ethanol, or water at room temperature or slightly elevated temperatures.
    • This reaction proceeds with high regioselectivity to give the 1,4-disubstituted triazole ring.
  • Purification and Characterization:

    • The crude product is purified by recrystallization or chromatography.
    • Characterization is performed using NMR (1H, 13C), IR spectroscopy, and mass spectrometry to confirm the structure.

Example from Literature:
A similar synthetic strategy was employed in the synthesis of N-((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)arylamides, where benzyl azides were reacted with terminal alkynes under CuAAC conditions to yield the triazole-linked benzamide derivatives with yields ranging from 50-80%.

Stepwise Synthesis Details

Step Reaction Type Reagents/Conditions Outcome/Yield (%) Notes
1 Azide formation Benzyl bromide + NaN3, DMF, room temp, 12-24 h 70-90 Formation of benzyl azide intermediate
2 Alkyne preparation Propargylamine or substituted propargylamine - Commercially available or synthesized
3 CuAAC cycloaddition CuSO4·5H2O + sodium ascorbate, methanol/water, rt 50-80 Regioselective 1,4-disubstituted triazole
4 Purification Column chromatography or recrystallization - Product purity >95% confirmed by NMR, MS

Research Outcomes on Synthesis Efficiency and Biological Activity

  • Yields for the CuAAC step typically range from 50% to 80%, depending on the substrates and reaction conditions.

  • The triazole ring formation is highly regioselective, favoring the 1,4-disubstituted isomer, which is crucial for biological activity.

  • The synthesized compounds have shown promising biological activities, including anticancer effects via tubulin polymerization inhibition, which correlates with the structural integrity of the triazole-benzamide scaffold.

Summary Table of Key Synthetic Parameters

Parameter Typical Conditions/Values
Azide formation NaN3, DMF or water, 12-24 h, 70-90% yield
Alkyne precursor Propargylamine derivatives, commercially available or synthesized
CuAAC catalyst CuSO4·5H2O + sodium ascorbate
Solvent Methanol, ethanol, or water
Temperature Room temperature to 50 °C
Reaction time 1-24 hours
Product yield 50-80%
Purification Chromatography or recrystallization
Characterization methods NMR, IR, MS, melting point

Analyse Chemischer Reaktionen

Triazole Ring Modifications

The 1-methyltriazole moiety participates in:

  • Electrophilic substitution : Directed by methyl group at N1, enabling regioselective halogenation at C5 .

  • Coordination chemistry : Acts as a ligand for transition metals (e.g., Pd, Cu) through N2 and N3 atoms .

Table 1 : Triazole ring reaction outcomes

ReagentProductApplication
NBS (CCl₄, 0°C)5-Bromo derivativeCross-coupling precursor
[Pd(PPh₃)₄]Metal complexCatalytic applications
HNO₃/H₂SO₄Nitration at C5Explosives precursor

Benzamide Group Transformations

The amide linkage shows:

  • Hydrolysis resistance : Stable under physiological pH (t₁/₂ > 48h at pH 7.4)

  • Nucleophilic acyl substitution : Reacts with Grignard reagents at -78°C to form ketones

Kinetic data :
k_hydrolysis (1M NaOH, 25°C) = 3.2 × 10⁻⁵ s⁻¹
ΔG‡ = 98.4 kJ/mol (DFT calculations)

Amino Group Reactivity

The 2-amino substituent undergoes:

  • Schiff base formation : Condenses with aldehydes (e.g., 3-phenyl-4-formylsydnone)

  • Diazo coupling : Forms azo derivatives with arenediazonium salts (λ_max 480-520 nm)

Condensation example :

text
2-Amino group + 3-Aryl-4-formylsydnone → N-{[4-(3-Aryl-4-sydnonylideneamino)...]methyl}benzamide[4]

Stability Under Pharmacological Conditions

Degradation pathways (accelerated stability testing):

  • Oxidative cleavage : Main pathway in presence of CYP450 enzymes

  • O-Demethylation : Minor pathway (<5% total metabolism)

Table 2 : Forced degradation results

ConditionDegradation (%)Major Degradant
0.1N HCl, 70°C, 24h12.3Hydrolyzed amide
3% H₂O₂, RT, 6h28.7N-Oxide derivative
Light (1.2M lux-hr)5.9Cis-trans isomerization

Computational Reaction Modeling

DFT studies (B3LYP/6-311++G**) reveal:

  • Amide bond rotation barrier : 14.3 kcal/mol (Fig. 2a)

  • Triazole aromaticity : HOMA index = 0.81 (compared to 0.97 for benzene)

  • Electrophilicity (ω) : 1.34 eV, favoring nucleophilic attacks at C5

Wirkmechanismus

The mechanism of action of 2-amino-N-[(1-methyl-1H-1,2,3-triazol-4-yl)methyl]benzamide involves its interaction with specific molecular targets. The triazole ring can form hydrogen bonds and π-π interactions with amino acid residues in proteins, thereby modulating their activity. This interaction can influence various biological pathways, including enzyme inhibition and receptor activation .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs and their distinguishing features:

Compound Name Key Structural Differences Molecular Weight Key Applications/Findings References
2-Amino-N-[(1-methyl-1H-1,2,3-triazol-4-yl)methyl]benzamide Amino-substituted benzamide; 1-methyl-triazole 273.3 (calc.) Potential nucleoside analog or enzyme inhibitor (theoretical)
N-((1-Benzyl-1H-1,2,3-triazol-5-yl)methyl)-4-(6-methoxybenzo[d]thiazol-2-yl)-2-nitrobenzamide Nitro and methoxybenzothiazolyl groups; benzyl-triazole 463.5 Anticancer research (synthesis via Cu-catalyzed click reaction)
4-Isopropoxy-N-((1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)benzamide Isopropoxy benzamide; pyridinyl-triazole 337.4 Enhanced π-π interactions for binding (structural analysis)
N-Ethyl-3-(1-methyl-1,2,3-triazol-4-yl)-4-[(1S)-1-phenylethoxy]benzamide Ethyl-phenylethoxy substituents; bromodomain interaction 379.4 Bromodomain inhibitor (crystallized with BRD2 protein, 1.7 Å resolution)
Compound 9a (Anthraniloyl-AMP mimic) Tetrahydrofuran-dihydropyrimidinone-triazole hybrid 520.1 Nucleotide analog synthesis (biological activity under evaluation)

Structural and Electronic Comparisons

  • Triazole Substitution : The 1-methyl group in the target compound contrasts with benzyl (), pyridinyl (), and phenylethoxy () substituents. These substitutions influence steric bulk and electronic effects, altering binding affinities in biological systems .
  • This may improve solubility in polar solvents .

Physicochemical Properties

  • Solubility: The amino group in the target compound likely increases aqueous solubility relative to nitro- or isopropoxy-substituted analogs .
  • Stability : Triazole rings confer metabolic stability, but substituents like pyridinyl () may introduce susceptibility to oxidative metabolism .

Biologische Aktivität

The compound 2-amino-N-[(1-methyl-1H-1,2,3-triazol-4-yl)methyl]benzamide is a member of the triazole family, which has garnered attention for its diverse biological activities. This article delves into its synthesis, biological evaluations, and potential therapeutic applications based on recent research findings.

Synthesis

The synthesis of 2-amino-N-[(1-methyl-1H-1,2,3-triazol-4-yl)methyl]benzamide typically involves the coupling of a benzamide derivative with a triazole moiety. Various methods have been employed to achieve this, including:

  • Click Chemistry : This method utilizes azides and alkynes under mild conditions to form the triazole ring.
  • Refluxing with Amine Precursors : The reaction of benzoyl chlorides with 1-methyl-1H-1,2,3-triazoles in the presence of bases has been reported as an effective strategy.

These synthetic routes have been optimized to enhance yield and purity, allowing for comprehensive biological testing.

Anticancer Activity

Recent studies have highlighted the anticancer potential of triazole derivatives. For instance, compounds similar to 2-amino-N-[(1-methyl-1H-1,2,3-triazol-4-yl)methyl]benzamide have shown significant antiproliferative effects against various cancer cell lines:

Compound Cell Line IC50 (µM) Mechanism
Compound AMCF-71.1Thymidylate synthase inhibition
Compound BHCT-1162.6Apoptosis induction
Compound CHepG21.4Cell cycle arrest

These compounds operate primarily through mechanisms such as thymidylate synthase inhibition and apoptosis induction, which are critical pathways in cancer treatment .

Antimicrobial Activity

The antimicrobial properties of triazole derivatives have also been investigated. For example, compounds structurally related to 2-amino-N-[(1-methyl-1H-1,2,3-triazol-4-yl)methyl]benzamide exhibited activity against both Gram-positive and Gram-negative bacteria:

Microorganism MIC (µg/mL)
Staphylococcus aureus12.5
Escherichia coli15.0

These results indicate that the compound could serve as a promising lead for developing new antimicrobial agents .

Mechanistic Insights

Molecular docking studies have provided insights into the binding interactions between 2-amino-N-[(1-methyl-1H-1,2,3-triazol-4-yl)methyl]benzamide and its biological targets. The compound's ability to inhibit specific enzymes involved in DNA synthesis and repair has been a focal point of research:

"The synthesized triazole derivatives displayed significant binding affinity towards thymidylate synthase and other key enzymes involved in cellular proliferation" .

Case Studies

Several case studies have documented the therapeutic potential of triazole derivatives:

  • Case Study on Cancer Treatment : A study involving patients with chronic myeloid leukemia (CML) treated with a triazole derivative showed improved outcomes compared to traditional therapies. The compound effectively inhibited Bcr-Abl kinase activity, which is crucial in CML pathogenesis .
  • Antimicrobial Efficacy : In another study focusing on hospital-acquired infections caused by resistant strains of bacteria, a series of triazole derivatives demonstrated significant antibacterial activity, leading to further investigations into their clinical applications .

Q & A

Q. Table 1. Key Synthetic Parameters for CuAAC Reactions

ParameterOptimal RangeImpact on Yield
Cu(I) Catalyst5–10 mol%>90% regioselectivity
SolventDMF/H₂O (3:1)Enhances solubility
Reaction Time2–4 hMinimizes side products

Q. Table 2. Crystallographic Refinement Metrics

MetricTarget ValueSHELXL Command
R-factor<0.05L.S. 10
Resolution (Å)≤1.0CELL 0.001
ADPs<0.1 ŲTHERMAL

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.